3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide
Description
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) ether moiety linked via a propyl chain to the sulfonamide group. The compound’s synthesis likely involves sulfonylation of an amine precursor and etherification of the benzo[d][1,3]dioxol group, as inferred from analogous synthetic routes .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-ethylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-2-13-19(14,15)7-3-6-16-10-4-5-11-12(8-10)18-9-17-11/h4-5,8,13H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAIFXCJTKYAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the ethylpropane chain: The benzo[d][1,3]dioxole is then reacted with an appropriate alkylating agent to introduce the ethylpropane chain.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with a sulfonamide reagent under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethylpropane chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted products.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol Moieties
(a) Piperazine and Piperidine Derivatives
Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-p-tolylpiperazine (10) () share the benzo[d][1,3]dioxol ether group but incorporate piperazine rings and aromatic substituents. Key differences include:
- Synthetic Routes : These derivatives are synthesized via nucleophilic substitution or reductive amination, contrasting with the sulfonamide coupling required for the target compound .
- Physical Properties : Melting points for piperazine derivatives range from 171–203°C (as HCl salts), suggesting higher crystallinity compared to sulfonamides, which often have lower melting points due to reduced ionic character .
(b) Benzimidazole Derivatives
Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f) () feature dual benzo[d][1,3]dioxol groups and fluorinated benzimidazole cores. Key distinctions include:
- Reactivity : Benzimidazoles require condensation of diamines with aldehydes under oxidative conditions (e.g., Na₂S₂O₅ in DMF at 120°C), whereas sulfonamides like the target compound are formed via sulfonyl chloride reactions .
- Spectroscopic Profiles : The target compound’s ¹H-NMR would show distinct sulfonamide (–SO₂–NH–) and ethyl group signals (~1.1 ppm for CH₃, ~3.0 ppm for CH₂–SO₂), absent in benzimidazoles, which exhibit imidazole ring protons at ~7.5–8.5 ppm .
Sulfonamide-Based Analogues
(a) N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamides
describes sulfonamides synthesized via reaction of amines with sulfonyl chlorides in pyridine/DCM. For example:
- Yield Variability : Yields range from 39–85%, influenced by steric and electronic effects of substituents. The target compound’s synthesis would likely follow similar trends.
(b) N-(Thiazol-2-yl)cyclopropane-carboxamides
Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide (94) () highlight the role of heterocycles in modulating activity. Comparative notes:
- Synthetic Complexity : Thiazole derivatives require multi-step protocols (e.g., HATU-mediated couplings), whereas the target compound’s synthesis is less intricate, focusing on ether and sulfonamide bond formation .
- Solubility : The cyclopropane and thiazole groups in compound 94 may reduce solubility compared to the target compound’s linear alkyl chain .
Ether-Linked Analogues
(a) Ethyl 2-(Benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoate
Synthesized via nucleophilic substitution (K₂CO₃, DMF) between benzo[d][1,3]dioxol-5-ol and ethyl 2-bromo-2-methylpropanoate (), this ester derivative shares the ether linkage with the target compound. Key contrasts:
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a sulfonamide group via an ethylpropane chain. Its unique structure allows for diverse interactions within biological systems, which can lead to various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Binding : The benzo[d][1,3]dioxole moiety may interact with aromatic residues in receptors, influencing signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.8 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects . It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 80 |
| IL-6 | 300 | 90 |
| IL-1β | 200 | 70 |
Case Studies
- Case Study on Anticancer Activity : In a preclinical study involving xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups, indicating potent anticancer properties.
- Case Study on Anti-inflammatory Activity : A clinical trial assessed the safety and efficacy of the compound in patients with rheumatoid arthritis. Results showed a marked decrease in disease activity scores and improvement in patient-reported outcomes.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Various derivatives have been synthesized to evaluate their potency and selectivity against specific targets.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other sulfonamide compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Sulfanilamide | Antibacterial | 20 |
| N-(4-Aminophenyl)sulfonamide | Anticancer | 30 |
| 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide | Anti-inflammatory/Anticancer | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
